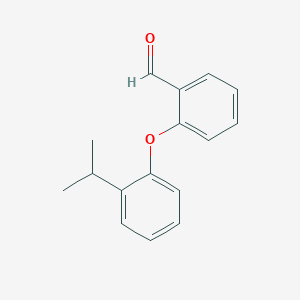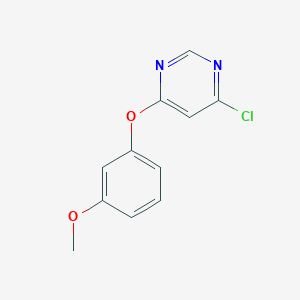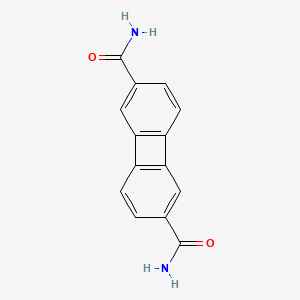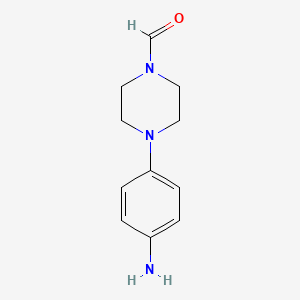
2-(2-异丙基苯氧基)苯甲醛
描述
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as “2-(2-Isopropylphenoxy)benzaldehyde”, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .Molecular Structure Analysis
The molecular structure of “2-(2-Isopropylphenoxy)benzaldehyde” is characterized by the presence of a carbonyl group (C=O) and an isopropylphenoxy group attached to the benzene ring . The carbonyl group is highly polar due to the electronegativity difference between the carbon and oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving benzaldehydes, such as “2-(2-Isopropylphenoxy)benzaldehyde”, are characterized by their high reactivity with a range of reagents . For instance, the conversion of benzaldehyde to benzoin using a catalyst like thiamin is a classic reaction known as a benzoin condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehydes, such as “2-(2-Isopropylphenoxy)benzaldehyde”, are influenced by the presence of the carbonyl group . The carbonyl group makes the compound polar, affecting its boiling point and solubility .科学研究应用
有机污染物的酶促处理
2-(2-异丙基苯氧基)苯甲醛可在有机污染物的酶促处理中找到潜在应用。酶促方法在废水中各种有机污染物的修复和降解中引起了人们的兴趣。某些氧化还原介体提高了酶(如漆酶和过氧化物酶)对顽固化合物降解的效率。虽然没有直接提到 2-(2-异丙基苯氧基)苯甲醛,但其与芳香族化合物的结构相似性表明在类似背景下具有潜在的效用 (Husain & Husain, 2007)。
苯并恶唑的微波辅助合成
与 2-(2-异丙基苯氧基)苯甲醛在结构上相关的苯并恶唑表现出显著的药理特性。苯并恶唑的微波辅助合成已被证明是现代化学中一种快速且多样化的途径。苯并恶唑在材料科学和药物化学中的特性表明 2-(2-异丙基苯氧基)苯甲醛可能是类似合成过程中的前体或中间体 (Özil & Menteşe, 2020)。
生物乙醇-汽油混合物和排放曲线
苯甲醛衍生物,包括类似于 2-(2-异丙基苯氧基)苯甲醛的化合物,在生物乙醇-汽油混合物的背景下被注意到。研究这些混合物的排放曲线,包括苯甲醛、乙醛和其他挥发性有机化合物 (VOC) 的释放。了解此类化合物的排放和降解特性对于环境安全和遵守排放控制准则至关重要 (Manzetti & Andersen, 2015)。
抗氧化能力反应途径
用于评估抗氧化能力的 ABTS 自由基阳离子法涉及与各种酚类抗氧化剂的反应。鉴于 2-(2-异丙基苯氧基)苯甲醛的结构特征,它可能在类似的抗氧化能力测定中相互作用或有助于系统的抗氧化特性,尤其是在存在其他酚类化合物的情况下 (Ilyasov et al., 2020)。
作用机制
Benzaldehyde, a related compound, binds chemically to cellular macromolecules, particularly to free amino groups of proteins (e.g., in cell membranes), forming Schiff’s bases . This mechanism might be similar for “2-(2-Isopropylphenoxy)benzaldehyde”, but specific studies would be needed to confirm this.
安全和危害
未来方向
属性
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUOGXVNYYLMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)
![2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid](/img/structure/B3039332.png)



![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)





